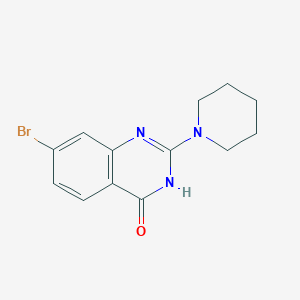
7-Bromo-2-(piperidin-1-yl)quinazolin-4-ol, 96%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Bromo-2-(piperidin-1-yl)quinazolin-4-ol, 96% (7-Br-PQ) is a synthetic organic compound belonging to the quinazolin-4-ol family. It is a brominated derivative of quinazolin-4-ol, which is a heterocyclic compound with a 7-membered ring. 7-Br-PQ is a white, crystalline solid and is soluble in a variety of organic solvents, such as dimethyl sulfoxide (DMSO). It is an important compound for scientific research, with a variety of applications in biochemistry and physiology.
Applications De Recherche Scientifique
7-Bromo-2-(piperidin-1-yl)quinazolin-4-ol, 96% has a variety of applications in scientific research. It is a useful reagent in the synthesis of other quinazolin-4-ols, such as 4-amino-2-bromoquinazoline and 7-bromo-2-methylquinazolin-4-ol. It is also used as a starting material in the synthesis of a variety of bioactive compounds, such as inhibitors of protein tyrosine phosphatases and inhibitors of the enzyme dihydrofolate reductase. Furthermore, 7-Bromo-2-(piperidin-1-yl)quinazolin-4-ol, 96% is used in the synthesis of inhibitors of the enzyme acetylcholinesterase, which is involved in the regulation of the neurotransmitter acetylcholine.
Mécanisme D'action
7-Bromo-2-(piperidin-1-yl)quinazolin-4-ol, 96% acts as an inhibitor of a variety of enzymes, including protein tyrosine phosphatases, dihydrofolate reductase, and acetylcholinesterase. Inhibition of these enzymes results in the disruption of various biochemical pathways, leading to a variety of physiological effects.
Biochemical and Physiological Effects
The inhibition of protein tyrosine phosphatases by 7-Bromo-2-(piperidin-1-yl)quinazolin-4-ol, 96% leads to the disruption of various biochemical pathways, resulting in a variety of physiological effects. These effects include the inhibition of cell proliferation, the inhibition of cell migration, and the inhibition of angiogenesis. In addition, 7-Bromo-2-(piperidin-1-yl)quinazolin-4-ol, 96% has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, and to modulate the expression of genes involved in the regulation of cell cycle progression.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantages of using 7-Bromo-2-(piperidin-1-yl)quinazolin-4-ol, 96% in laboratory experiments are its high purity (96%) and its solubility in a variety of organic solvents. Furthermore, 7-Bromo-2-(piperidin-1-yl)quinazolin-4-ol, 96% is relatively inexpensive and is commercially available. However, 7-Bromo-2-(piperidin-1-yl)quinazolin-4-ol, 96% is not suitable for use in vivo experiments due to its potential toxicity.
Orientations Futures
The future research directions for 7-Bromo-2-(piperidin-1-yl)quinazolin-4-ol, 96% include the further exploration of its potential applications in drug discovery, such as the development of new inhibitors of protein tyrosine phosphatases, dihydrofolate reductase, and acetylcholinesterase. In addition, further research is needed to explore the potential therapeutic applications of 7-Bromo-2-(piperidin-1-yl)quinazolin-4-ol, 96%, such as its potential use in the treatment of cancer, inflammation, and neurological disorders. Finally, further research is needed to investigate the potential toxicity of 7-Bromo-2-(piperidin-1-yl)quinazolin-4-ol, 96% and to develop methods to reduce its toxicity.
Méthodes De Synthèse
7-Bromo-2-(piperidin-1-yl)quinazolin-4-ol, 96% can be synthesized in a three-step procedure. The first step consists of the reaction of 4-amino-2-bromoquinazoline with piperidine in the presence of potassium carbonate, yielding the desired 7-Bromo-2-(piperidin-1-yl)quinazolin-4-ol, 96%. The second step is the purification of the 7-Bromo-2-(piperidin-1-yl)quinazolin-4-ol, 96% by recrystallization from ethyl acetate. The third step involves the determination of the purity of the 7-Bromo-2-(piperidin-1-yl)quinazolin-4-ol, 96% by high-performance liquid chromatography (HPLC).
Propriétés
IUPAC Name |
7-bromo-2-piperidin-1-yl-3H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrN3O/c14-9-4-5-10-11(8-9)15-13(16-12(10)18)17-6-2-1-3-7-17/h4-5,8H,1-3,6-7H2,(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVYKOPHPOCRDAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC3=C(C=CC(=C3)Br)C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-2-(piperidin-1-yl)quinazolin-4-ol, 96% | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![racemic-Di-tert-butyl(3-(tert-butyl)-4-methoxy-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)phosphine oxide, 97%](/img/structure/B6298230.png)
![[3-(Piperazine-1-carbonyl)phenyl] boronic acid pinacol ester hydrochloride](/img/structure/B6298236.png)
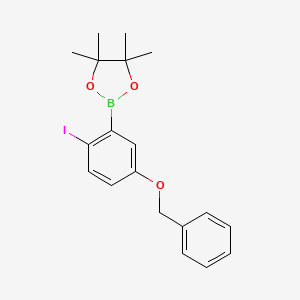
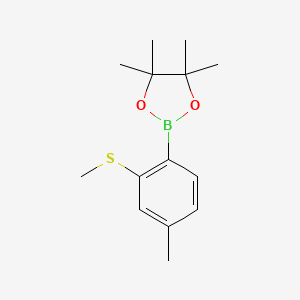
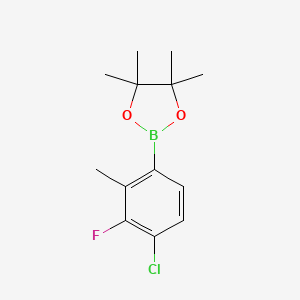

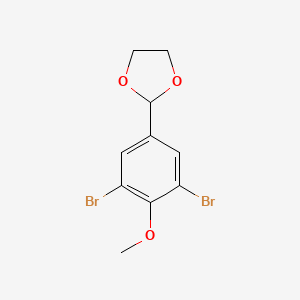
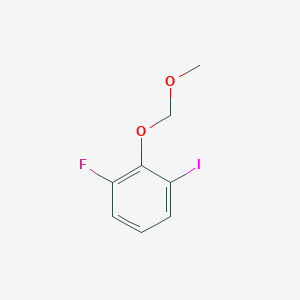

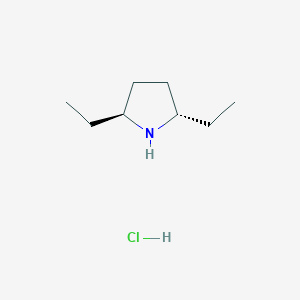
![Methyl 2-(pyridin-4-yl)benzo[d]thiazole-5-carboxylate, 99%](/img/structure/B6298300.png)
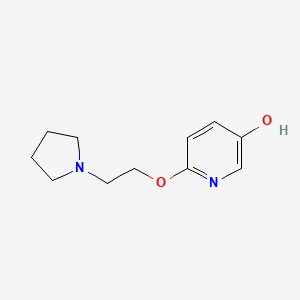
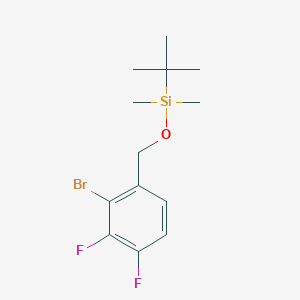
![Ethyl 2-(4-(t-butoxycarbonyl)piperazin-1-yl)benzo[d]thiazole-5-carboxylate; 98%](/img/structure/B6298321.png)